Cas no 688355-64-8 (N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine structure
688355-64-8 structure
Product Name:N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS No:688355-64-8
MF:C21H15F2N3S
MW:379.425709962845
CID:5340440
Update Time:2025-07-18

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-((2-fluorobenzyl)thio)-N-(4-fluorophenyl)quinazolin-4-amine
    • N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
    • N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
    • HMS1910N11
    • Inchi: 1S/C21H15F2N3S/c22-15-9-11-16(12-10-15)24-20-17-6-2-4-8-19(17)25-21(26-20)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2,(H,24,25,26)
    • InChI Key: KSDGQEDLOPLSRE-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1F)C1=NC2C=CC=CC=2C(=N1)NC1C=CC(=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 461
  • XLogP3: 6
  • Topological Polar Surface Area: 63.1

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Additional information on N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Comprehensive Overview of N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS No. 688355-64-8)

N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS No. 688355-64-8) is a fluorinated quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinazoline amines, which are known for their diverse biological activities, including kinase inhibition and anticancer properties. The presence of fluorophenyl groups and a sulfanyl linker in its structure enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development.

In recent years, the scientific community has shown growing interest in fluorinated compounds like N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, as they often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Researchers are particularly intrigued by its potential role in targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The compound's CAS No. 688355-64-8 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge research.

The synthesis of N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves multi-step organic reactions, including the condensation of 4-chloroquinazoline with 4-fluoroaniline, followed by the introduction of the (2-fluorophenyl)methylthio moiety. This process highlights the importance of heterocyclic chemistry in modern drug discovery. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize the compound and ensure its purity, which is critical for preclinical studies.

One of the most frequently asked questions about CAS No. 688355-64-8 is its solubility and stability under physiological conditions. Studies indicate that the compound exhibits moderate solubility in organic solvents like DMSO and methanol, which is advantageous for in vitro assays. Its stability in aqueous buffers is pH-dependent, with optimal performance observed in neutral to slightly acidic environments. These properties are essential for researchers designing drug delivery systems or conducting high-throughput screening.

Another area of interest is the compound's potential as a selective inhibitor of specific kinase pathways. For instance, preliminary data suggest that N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine may interfere with the EGFR signaling pathway, which is a hot topic in oncology research. This aligns with the broader trend of developing targeted therapies that minimize off-target effects and reduce toxicity. Such findings have spurred collaborations between academic institutions and pharmaceutical companies to explore its clinical potential further.

From an SEO perspective, keywords like "quinazoline derivatives," "fluorophenyl compounds," and "kinase inhibitors" are highly relevant to this compound. These terms are commonly searched by chemists, pharmacologists, and biotech professionals seeking information on novel small-molecule therapeutics. Additionally, the rise of AI-driven drug discovery has increased the demand for detailed compound profiles, making comprehensive resources like this article invaluable for researchers.

In conclusion, N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS No. 688355-64-8) represents a fascinating example of how structural optimization can yield compounds with significant biomedical potential. Its dual fluorophenyl groups and sulfanyl linkage contribute to its unique pharmacological profile, while ongoing research continues to uncover new applications. As the field of precision medicine evolves, compounds like this will likely play a pivotal role in addressing unmet medical needs.

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